molecular formula C16H18ClNO3 B5910451 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No. B5910451
M. Wt: 307.77 g/mol
InChI Key: UFBXKTSJVCPAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as CEP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of various signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its well-established synthesis method and its availability. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied, and its properties and effects are well-documented. However, one limitation of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its potential toxicity. While 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to be relatively non-toxic in vitro, its toxicity in vivo is not well-understood, and further studies are needed to fully assess its safety.

Future Directions

There are several future directions for research on 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of research is in the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, and to assess its safety and toxicity in vivo. Finally, there is potential for the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for neurodegenerative diseases, based on its neuroprotective properties.

Synthesis Methods

The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the reaction of 4-ethylcoumarin with pyrrolidine and chloroacetyl chloride in the presence of a base. This reaction results in the formation of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, which can be purified and isolated using standard chromatographic techniques. The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been well-established and has been reported in several scientific papers.

Scientific Research Applications

6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have potent anti-cancer properties, and has been shown to induce apoptosis in cancer cells. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBXKTSJVCPAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

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